Cas no 198904-31-3 (Atazanavir)

Atazanavir structure
商品名:Atazanavir
Atazanavir 化学的及び物理的性質
名前と識別子
-
- Atazanavir
- Methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Atazanavir (ATZ, BMS-232632, CGP 73547, Reyataz®)
- Methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-1-phenylbutan-2-yl]ami
- methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- [3H]-Atazanavir
- 2aqu
- BMS 232632
- BMS-232632
- CGP73547
- HSDB7339
- Reyataz
- UNII-QZU4H47A3S
- Zrivada
- 1,14-Dimethyl (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate
- Methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamat
- Atv
- atazanvir
- EOS-60363
- Aids057755
- Aids-057755
- Atazanavir iMpurity
- Atazanavir free base
- Atazanavir Enantiomer
- Atazanavir, >=99%
- AB01274792-03
- A25022
- Tox21_113081
- CGP 73547
- HMS2089P22
- AB01274792-01
- ATAZANAVIR [INN]
- MFCD08435966
- CS-0945
- DTXSID9048691
- NCGC00182552-02
- DIMETHYL (3S,8S,9S,12S)-9-BENZYL-3,12,DI-TERT-BUTYL-8-HYDROXY-4,11-DIOXO-6-(P-2-PYRIDYLBENZYL)-2,5,6,10,13-PENTAAZATETRADECANEDIOATE
- methyl N-[(1S)-1-{N'-[(2S,3S)-2-hydroxy-3-[(2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanamido]-4-phenylbutyl]-N'-{[4-(pyridin-2-yl)phenyl]methyl}hydrazinecarbonyl}-2,2-dimethylpropyl]carbamate
- DR7
- Atazanavir Base
- Atazanavir [INN:BAN]
- AB01274792-02
- Atazanavir & alpha1-acid glycoprotein
- NS00000470
- methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Reyataz (TN)
- methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate
- Atazanavir;(2S)-N-(3-{[(2S)-2-(Methoxycarbonylamino)-3,3-dimethylbutanoylamino][(4-(2-pyridyl)phenyl)methyl]amino}(1S,2S)-2-hydroxy-1-benzylpropyl)-2-(methoxycarbonylamino)-3,3-dimethylbutanamide
- ATV & AAG
- J-519602
- atazanavirum
- ATAZANAVIR [MI]
- QZU4H47A3S
- CHEBI:37924
- HSDB 7339
- 198904-31-3
- CCG-270390
- D07471
- dimethyl (3S,8S,9S,12S)-9-benzyl-3,12-di-tert-butyl-8-hydroxy-4,11-dioxo-6-[4-(2-pyridyl)benzyl]-2,5,6,10,13-pentaazatetradecanedioate
- Atazanavir (INN)
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-, dimethyl ester, (3S-(3R*,8R*,9R*,12R*))-
- methyl N-[(1S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-1-phenyl-butan-2-yl]carbamoyl]-2,2-dimethyl-propyl]carbamate
- 6,10,13-PENTAAZATETRADECANEDIOIC ACID DIMETHYL ESTER
- NCGC00182552-14
- 2,5,6,10,13-PENTAAZATETRADECANEDIOIC ACID, 3-12-BIS(1,1-DIMETHYLETHYL)-8-HYDROXY-4,11-DIOXO-9-(PHENYLMETHYL)-6-((-4-(2-PYRIDINYL)PHENYL)METHYL)-, DIMETHYL ESTER, (3S,8S,9S,12S)-
- EN300-20600002
- AMY31160
- methyl [(1S,4S,5S,10S)-4-benzyl-1,10-di-tert-butyl-5-hydroxy-2,9,12-trioxo-7-(4-pyridin-2-ylbenzyl)-13-oxa-3,7,8,11-tetraazatetradec-1-yl]carbamate (non-preferred name)
- DB01072
- HY-17367
- (3S,8S,9S,12S)-3,12-BIS(1,1-DIMETHYLETHYL)-8-HYDROXY-4,11-DIOXO-9-(PHENYLMETHYL)-6-[[4-(2-PYRIDINYL)PHENYL]METHYL]-2,5,
- NCGC00182552-01
- ATAZANAVIR,BISULFATESALT
- methyl N-[(1S)-1-{[(2S,3S)-3-hydroxy-4-[(2S)-2-[(methoxycarbonyl)amino]-3,3-dimethyl-N''-{[4-(pyridin-2-yl)phenyl]methyl}butanehydrazido]-1-phenylbutan-2-yl]carbamoyl}-2,2-dimethylpropyl]carbamate
- J05AE08
- 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
- BS-16315
- 3,4-Dinitrobenzylalcohol
- CHEMBL1163
- CGP-73547
- ATV & HSA
- ATAZANAVIR [HSDB]
- SR-01000930924-2
- (2S)-N-(3-{[(2S)-2-(Methoxycarbonylamino)-3,3-dimethylbutanoylamino][(4-(2-pyridyl)phenyl)methyl]amino}(1S,2S)-2-hydroxy-1-benzylpropyl)-2-(methoxycarbonylamino)-3,3-dimethylbutanamide
- Latazanavir
- ATAZANAVIR [WHO-DD]
- ATAZANAVIR [VANDF]
- GTPL11138
- Tox21_113081_1
- AKOS025396423
- S4662
- BDBM13934
- (3S,8S,9S,12S)-3,12-BIS(1,1-DIMETHYLETHYL)-8-HYDROXY-4,11-DIOXO-9-(PHENYLMETHYL)-6-[[4-(2-PYRIDINYL)PHENYL]METHYL]-2,5, 6,10,13-PENTAAZATETRADECANEDIOIC ACID DIMETHYL ESTER
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-, 1,14-dimethyl ester, (3S,8S,9S,12S)-
- methyl ((5S,8S,9S,14S)-8-benzyl-5-(tert-butyl)-9-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-(4-(pyridin-2-yl)benzyl)-2-oxa-4,7,11,12-tetraazahexadecan-14-yl)carbamate
- 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-, dimethyl ester, (3S,8S,9S,12S)-
- DTXCID5028617
- Atazanavir, >=98% (HPLC)
- CAS-198904-31-3
- dimethyl (3S,8S,9S,12S)-9-benzyl-3,12-di-tert-butyl-8-hydroxy-4,11-dioxo-6-(4-(2-pyridyl)benzyl)-2,5,6,10,13-pentaazatetradecanedioate
- SR-01000930924
- Z1258932192
- AB01274792_04
- AXRYRYVKAWYZBR-GASGPIRDSA-N
- SCHEMBL41696
- NCGC00182552-03
- Q423467
- Reyataz(TM) (*1:1 sulfate*)
- Atazanavir?
- BRD-K09757388-065-04-0
- Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-[[4-(pyridin-2-yl)phenyl]methyl]-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate
-
- MDL: MFCD08435966
- インチ: InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1
- InChIKey: AXRYRYVKAWYZBR-GASGPIRDSA-N
- ほほえんだ: O=C(OC)N[C@@H](C(C)(C)C)C(NN(CC1=CC=C(C2=NC=CC=C2)C=C1)C[C@H](O)[C@H](CC3=CC=CC=C3)NC([C@H](C(C)(C)C)NC(OC)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 704.389748g/mol
- ひょうめんでんか: 0
- XLogP3: 5.6
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 回転可能化学結合数: 18
- どういたいしつりょう: 704.389748g/mol
- 単一同位体質量: 704.389748g/mol
- 水素結合トポロジー分子極性表面積: 171Ų
- 重原子数: 51
- 複雑さ: 1110
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: けっしょうこたい
- 密度みつど: 1.178
- ゆうかいてん: 203-209°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.562
- PSA: 171.22000
- LogP: 5.77520
- ひせんこうど: -47° to -37° (c=1, EtOH)
Atazanavir セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Atazanavir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-16315-10MG |
Atazanavir |
198904-31-3 | >97% | 10mg |
£51.00 | 2025-02-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012468-10mg |
Atazanavir |
198904-31-3 | 98% | 10mg |
¥447 | 2024-05-25 | |
Axon Medchem | 1441-25 mg |
BMS 232632 |
198904-31-3 | 99% | 25mg |
€240.00 | 2023-07-10 | |
Enamine | EN300-20600002-0.05g |
methyl N-[(1S)-1-{N'-[(2S,3S)-2-hydroxy-3-[(2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanamido]-4-phenylbutyl]-N'-{[4-(pyridin-2-yl)phenyl]methyl}hydrazinecarbonyl}-2,2-dimethylpropyl]carbamate |
198904-31-3 | 92.0% | 0.05g |
$19.0 | 2025-02-19 | |
DC Chemicals | DC3150-250 mg |
Atazanavir |
198904-31-3 | 250mg |
$400.0 | 2022-03-01 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10132-25mg |
Atazanavir |
198904-31-3 | 98% | 25mg |
¥1258.00 | 2023-09-09 | |
Enamine | EN300-20600002-2.5g |
methyl N-[(1S)-1-{N'-[(2S,3S)-2-hydroxy-3-[(2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanamido]-4-phenylbutyl]-N'-{[4-(pyridin-2-yl)phenyl]methyl}hydrazinecarbonyl}-2,2-dimethylpropyl]carbamate |
198904-31-3 | 92.0% | 2.5g |
$85.0 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A57960-250mg |
Atazanavir |
198904-31-3 | 98% | 250mg |
¥128.0 | 2021-09-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012468-1g |
Atazanavir |
198904-31-3 | 98% | 1g |
¥336 | 2024-05-25 | |
Axon Medchem | 1441-5 mg |
BMS 232632 |
198904-31-3 | 99% | 5mg |
€80.00 | 2023-07-10 |
Atazanavir 関連文献
-
Alexander Alex,David S. Millan,Manuel Perez,Florian Wakenhut,Gavin A. Whitlock Med. Chem. Commun. 2011 2 669
-
Xiangyu Liu,Heng Song,Xiaofang Zhai,Chen-Ho Tung,Wenguang Wang Org. Biomol. Chem. 2020 18 1572
-
Son Tung Ngo,Trung Hai Nguyen,Nguyen Thanh Tung,Van V. Vu,Minh Quan Pham,Binh Khanh Mai Phys. Chem. Chem. Phys. 2022 24 29266
-
Darren L. Riley,Ian Strydom,Rachel Chikwamba,Jenny-Lee Panayides React. Chem. Eng. 2019 4 457
-
Shandilya Mahamuni Baira,Padmini Gunupudi,Vigjna Abbaraju,Srinivas R.,M. V. N. Kumar Talluri New J. Chem. 2018 42 19113
198904-31-3 (Atazanavir) 関連製品
- 185379-39-9((2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid)
- 1292296-11-7((3R,8S,9S,12R)-Atazanavir)
- 1092540-51-6(Atazanavir-d9)
- 149845-06-7(Saquinavir mesylate)
- 71239-85-5(N-Boc-3-(2-pyridyl)-L-alanine)
- 1292296-09-3(8-epi Atazanavir)
- 229975-97-7(Atazanavir sulfate)
- 159634-94-3((R)-2-(2-((Tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid)
- 13122-90-2(Boc-Phe-Phe-OH)
- 98266-32-1(Boc-D-2-Pal-OH)
推奨される供給者
Amadis Chemical Company Limited
(CAS:198904-31-3)Atazanavir

清らかである:99%
はかる:25g
価格 ($):196.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:198904-31-3)Atazanavir

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ